molecular formula C10H7ClF3NO B3038945 4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-3-butyn-2-ol CAS No. 937601-45-1

4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-3-butyn-2-ol

Cat. No.: B3038945
CAS No.: 937601-45-1
M. Wt: 249.61 g/mol
InChI Key: KJCIABAWPAIOIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-3-butyn-2-ol is a chemical compound that features a trifluoromethyl group attached to a pyridine ring

Mechanism of Action

Target of Action

It’s known that trifluoromethylpyridine (tfmp) derivatives, which this compound is a part of, have been used in the pharmaceutical and agrochemical industries . The targets can vary depending on the specific application and the structure of the derivative.

Mode of Action

Tfmp derivatives are known to exhibit their biological activities due to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety . The specific interactions with its targets would depend on the particular derivative and its application.

Biochemical Pathways

Tfmp derivatives are known to have various applications in the pharmaceutical and agrochemical industries, suggesting they may interact with a variety of biochemical pathways .

Pharmacokinetics

The physicochemical properties of the fluorine atom and the pyridine moiety in tfmp derivatives are known to significantly impact their chemical reactivity, physico-chemical behavior, and biological activity , which could influence their pharmacokinetic properties.

Result of Action

Tfmp derivatives are known to have various applications in the pharmaceutical and agrochemical industries, suggesting they may have a range of molecular and cellular effects .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the unique physicochemical properties of the fluorine atom in TFMP derivatives can significantly impact their chemical reactivity and physico-chemical behavior . These properties could be influenced by environmental factors such as pH, temperature, and the presence of other chemicals.

Preparation Methods

The synthesis of 4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-3-butyn-2-ol typically involves multiple steps. One common method includes the trifluoromethylation of a pyridine derivative, followed by chlorination and subsequent coupling reactions to introduce the butyn-2-ol moiety. Industrial production methods often utilize high-temperature vapor-phase reactions with transition metal-based catalysts to achieve high yields .

Chemical Reactions Analysis

4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-3-butyn-2-ol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are possible, especially at the chloro and trifluoromethyl positions, using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-3-butyn-2-ol has several scientific research applications:

Comparison with Similar Compounds

4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-3-butyn-2-ol can be compared with other trifluoromethyl-containing compounds, such as:

    4-Chlorobenzotrifluoride: Similar in structure but lacks the pyridine ring and butyn-2-ol moiety.

    3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine: Shares the trifluoromethyl and pyridine components but differs in the position of the chlorine and the absence of the butyn-2-ol group.

The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties .

Properties

IUPAC Name

4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]but-3-yn-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClF3NO/c1-6(16)2-3-9-8(11)4-7(5-15-9)10(12,13)14/h4-6,16H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJCIABAWPAIOIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C#CC1=C(C=C(C=N1)C(F)(F)F)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClF3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901197334
Record name 4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-3-butyn-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901197334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

937601-45-1
Record name 4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-3-butyn-2-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=937601-45-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-3-butyn-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901197334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-3-butyn-2-ol
Reactant of Route 2
Reactant of Route 2
4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-3-butyn-2-ol
Reactant of Route 3
Reactant of Route 3
4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-3-butyn-2-ol
Reactant of Route 4
Reactant of Route 4
4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-3-butyn-2-ol
Reactant of Route 5
Reactant of Route 5
4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-3-butyn-2-ol
Reactant of Route 6
Reactant of Route 6
4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-3-butyn-2-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.